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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-

CAS No.: 1236162-17-6

Cat. No.: B2682530

Get Quote

Executive Summary
6-Chloro-5-quinolinol (CAS: 1236162-17-X / Generic) represents a distinct scaffold within the

hydroxyquinoline family. Unlike its more ubiquitous isomer, 8-hydroxyquinoline (8-HQ), which is

a potent bidentate metal chelator, the 5-hydroxy analogue exhibits unique physicochemical

properties driven by the distal relationship between the hydroxyl group (C5) and the quinoline

nitrogen (N1).

The introduction of a chlorine atom at the C6 position—ortho to the hydroxyl group—

significantly modulates the compound's acidity (

), lipophilicity (

), and biological reactivity. This guide explores its potential as an antimicrobial agent, a
metabolic enzyme modulator, and a specialized intermediate in medicinal chemistry.
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Structural Differentiation
The biological activity of quinolinols is dictated by their ability to interact with metal ions and

biological membranes.

8-Quinolinol (The Chelator): Forms stable 5-membered chelate rings with divalent metals (

,

), driving its bacteriostatic and neuroactive effects.

5-Quinolinol (The Scaffold): The N1 and C5-OH are geometrically isolated, preventing

bidentate chelation. Activity is instead driven by hydrogen bonding,

stacking, and electronic effects.

The "Ortho-Chloro" Effect
Substituting chlorine at position 6 (ortho to the 5-OH) exerts two critical effects:

Acidity Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

of the phenolic hydroxyl, enhancing its ability to act as a hydrogen bond donor or proton
shuttle at physiological pH.

Lipophilicity Enhancement: The halogen increases the partition coefficient (

), facilitating passive transport across bacterial cell walls or the blood-brain barrier.

SAR Visualization
The following diagram illustrates the structural logic and functional divergence of 6-chloro-5-

quinolinol compared to related pharmacophores.
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Figure 1: Structure-Activity Relationship (SAR) map highlighting the physicochemical shifts

induced by C6-chlorination on the 5-quinolinol scaffold.

Targeted Biological Activities[1][2]
Antimicrobial Potential
While less potent than 8-HQ derivatives (e.g., clioquinol), 6-chloro-5-quinolinol exhibits

antimicrobial potential through non-chelating mechanisms.

Mechanism: Disruption of bacterial cell membrane integrity and interference with respiratory

chain enzymes due to enhanced lipophilicity.

Spectrum: Predicted activity against Gram-positive bacteria (S. aureus) due to the

permeability of the peptidoglycan layer to lipophilic phenols.
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Metabolic Enzyme Induction
Research suggests that halogenated quinolines can act as inducers of xenobiotic-metabolizing

enzymes.

Observation: Animal studies indicate potential enzyme induction effects, likely interacting

with the Aryl Hydrocarbon Receptor (AhR) or Constitutive Androstane Receptor (CAR)

pathways due to the planar, halogenated aromatic structure.

Implication: This compound may alter the pharmacokinetics of co-administered drugs,

necessitating rigorous ADME screening.

Differentiation from TEAD Activators
Critical Note: It is vital to distinguish this molecule from "Quinolinol Q2" (a TEAD transcription

activator). Q2 is an 8-hydroxyquinoline derivative substituted at position 7.[1][2] 6-Chloro-5-

quinolinol does not share the specific binding pharmacophore for the TEAD palmitate pocket

described in recent literature [1].

Experimental Protocols
Synthesis of 6-Chloro-5-Quinolinol
This protocol utilizes electrophilic aromatic substitution, controlled to favor the ortho position

relative to the hydroxyl group.

Reagents: 5-Quinolinol, N-Chlorosuccinimide (NCS), Acetonitrile (ACN), HCl.

Dissolution: Dissolve 5-quinolinol (10 mmol) in ACN (50 mL).

Acidification: Add catalytic concentrated HCl (0.5 mL) to protonate the quinoline nitrogen,

deactivating the pyridine ring and directing substitution to the phenolic ring.

Chlorination: Add NCS (10.5 mmol) portion-wise at 0°C.

Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase:

Hexane/Ethyl Acetate 7:3).

Workup: Quench with water, neutralize with saturated
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, and extract with dichloromethane (DCM).

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC

29213).

Workflow Visualization:
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Figure 2: Standardized workflow for broth microdilution assay to assess antimicrobial potency.

Data Analysis Table:

Parameter Description Acceptance Criteria

Positive Control
Ciprofloxacin or
Vancomycin

MIC within CLSI ranges

Negative Control DMSO (Solvent only) No inhibition of growth

Sterility Control Media only No turbidity

| Endpoint | Lowest concentration with no visible growth | Reproducible in 3 replicates |

Safety & Toxicology Profile
Hazard Classification: GHS07 (Warning).

Signal Words: Irritant (Skin, Eye, Respiratory).
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Genotoxicity: Quinoline derivatives carry a structural alert for mutagenicity. 5-

Hydroxyquinoline has shown mutagenic potential in Ames tests (Strain TA100 with S9

activation) [2]. The addition of chlorine may modulate metabolic activation but requires

specific testing.

Handling: Use N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles.

Handle in a fume hood to avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Archives Ouvertes de l'UniversitÃ© de Lille [lilloa.univ-lille.fr]

2. TEAD activator Q2 | TEAD activator | Probechem Biochemicals [probechem.com]

To cite this document: BenchChem. [Technical Monograph: Biological Potential of 6-Chloro-
5-Quinolinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2682530/docs#technical-monograph-biological-
potential-of-6-chloro-5-quinolinol]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facschembio.9b00646
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F340292%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F7070068%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F159396
https://www.benchchem.com/product/b2682530?utm_src=pdf-custom-synthesis#bc-rfq
https://lilloa.univ-lille.fr/?sequence=1&isAllowed=y
https://www.probechem.com/products_TEADactivatorQ2.html
https://www.benchchem.com/product/b2682530/docs#technical-monograph-biological-potential-of-6-chloro-5-quinolinol
https://www.benchchem.com/product/b2682530/docs#technical-monograph-biological-potential-of-6-chloro-5-quinolinol
https://www.benchchem.com/product/b2682530/docs#technical-monograph-biological-potential-of-6-chloro-5-quinolinol
https://www.benchchem.com/product/b2682530/docs#technical-monograph-biological-potential-of-6-chloro-5-quinolinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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